molecular formula C19H17FN4O2S2 B2487078 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 392295-78-2

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2487078
CAS No.: 392295-78-2
M. Wt: 416.49
InChI Key: RDLULLAMMYJCCQ-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorobenzamide group, and a dimethylphenyl carbamoyl moiety. Its distinct chemical properties make it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dimethylphenyl isocyanate with a suitable thiadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the thiadiazole and fluorobenzamide moieties.

    N-(2,6-Diisopropylphenyl)formamide: Similar structure but with different substituents on the phenyl ring.

    N-(4-Methoxyphenyl)formamide: Contains a methoxy group instead of dimethyl groups.

Uniqueness

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to its combination of a thiadiazole ring, a fluorobenzamide group, and a dimethylphenyl carbamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLULLAMMYJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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